molecular formula C10H11BrO2 B14067067 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one

Cat. No.: B14067067
M. Wt: 243.10 g/mol
InChI Key: RKIOVSXWHCIGOJ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is an organic compound with a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-methyl-5-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively substituting the methyl group to form the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Formation of 1-(2-formyl-5-hydroxyphenyl)propan-2-one.

    Reduction: Formation of 1-(2-methyl-5-hydroxyphenyl)propan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of enzyme activity or protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-5-hydroxyphenyl)propan-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(2-Chloromethyl-5-hydroxyphenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(2-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Positional isomer with the hydroxy group at the 4-position, affecting its chemical behavior and applications.

Uniqueness

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both a bromomethyl group and a hydroxyphenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)4-9-5-10(13)3-2-8(9)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

RKIOVSXWHCIGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)O)CBr

Origin of Product

United States

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